molecular formula C5H13ClN2O2 B2388347 2-amino-N-ethyl-N-methoxyacetamide hydrochloride CAS No. 1909337-54-7

2-amino-N-ethyl-N-methoxyacetamide hydrochloride

Cat. No.: B2388347
CAS No.: 1909337-54-7
M. Wt: 168.62
InChI Key: SJGWMSPDWBTNKX-UHFFFAOYSA-N
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Description

2-amino-N-ethyl-N-methoxyacetamide hydrochloride is a chemical compound with the molecular formula C5H13ClN2O2 and a molecular weight of 168.62 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-amino-N-ethyl-N-methoxyacetamide hydrochloride typically involves the reaction of ethylamine with methoxyacetyl chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-amino-N-ethyl-N-methoxyacetamide hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-amino-N-ethyl-N-methoxyacetamide hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-N-methoxyacetamide hydrochloride involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-amino-N-ethyl-N-methoxyacetamide hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-N-ethyl-N-methoxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-3-7(9-2)5(8)4-6;/h3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGWMSPDWBTNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=O)CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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